molecular formula C15H15N3O3 B5731892 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide

4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide

Cat. No.: B5731892
M. Wt: 285.30 g/mol
InChI Key: NLAAWZWKLSPGSE-UHFFFAOYSA-N
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Description

4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide is a synthetic benzamide derivative designed for chemical biology and drug discovery research. This compound features a carbamoyl bridge linking a 4-methoxybenzamide moiety to a 3-methylpyridin-2-yl group, a structural motif common in the development of pharmacologically active molecules. While specific biological data for this compound is not available in the public domain, its molecular architecture suggests potential as a key intermediate or building block in medicinal chemistry programs. Researchers can utilize this compound for exploring structure-activity relationships (SAR), particularly in the design of protease inhibitors or modulators of protein-protein interactions, given the prevalence of similar scaffolds in these areas . The synthesis of such targeted compounds often involves overcoming challenges associated with hydrophobic peptide sequences and "difficult sequences," leveraging advanced techniques like solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL) . As a high-purity chemical tool, 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide is supplied exclusively for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-10-4-3-9-16-13(10)17-15(20)18-14(19)11-5-7-12(21-2)8-6-11/h3-9H,1-2H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAAWZWKLSPGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 3-methyl-2-aminopyridine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Halogenation Reactions

The 5-chloro substituent is introduced via electrophilic substitution or halogenation of precursor benzofurans:

  • Chlorination : N-Chlorosuccinimide (NCS) or Cl₂ gas in dichloromethane at 0°C selectively substitutes the C5 position .

  • Bromination : N-Bromosuccinimide (NBS) in CCl₄ under reflux introduces bromine at reactive positions (e.g., C4 or C6) .

Example Reaction :

\text{Benzofuran} + \text{NBS} \xrightarrow{\text{CCl}_4, \Delta} \text{5-Bromo derivative} \quad (\text{Yield: 89%})[8]

Ester Functional Group Transformations

The 4-methoxyphenyl ester moiety undergoes hydrolysis and transesterification:

  • Hydrolysis : Treatment with NaOH in MeOH/H₂O converts the ester to the carboxylic acid .

  • Transesterification : Reacting with alcohols (e.g., ethanol) in acidic conditions replaces the 4-methoxyphenyl group .

Conditions :

ReactionReagents/ConditionsYieldSource
Saponification2N NaOH, 0°C, 30 min71%
Acid-catalyzed esterificationHCl, ROH, reflux78–87%

Substitution at the Benzofuran Core

The 3-methyl group participates in radical bromination or oxidation:

  • Bromination : NBS/benzoyl peroxide selectively brominates the methyl group to form –CH₂Br .

  • Oxidation : KMnO₄ in acidic media oxidizes the methyl group to a carboxylic acid .

Example :

\text{3-CH₃} \xrightarrow{\text{KMnO₄, H⁺}} \text{3-COOH} \quad (\text{Yield: 65%})[6]

Aromatic Electrophilic Substitution

The electron-rich benzofuran ring undergoes nitration and sulfonation:

  • Nitration : HNO₃/H₂SO₄ at 50°C introduces nitro groups at C4 or C7 .

  • Sulfonation : SO₃/H₂SO₄ selectively sulfonates the C6 position .

Regioselectivity :

PositionReactivityMajor ProductSource
C4High4-Nitro derivative
C6Moderate6-Sulfo derivative

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have indicated that derivatives of benzamide compounds, including 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide, exhibit antiviral properties. For instance, certain benzamide derivatives have shown efficacy against Hepatitis B virus (HBV), suggesting that modifications to the benzamide structure can enhance antiviral activity. This compound could potentially be developed further as an anti-HBV agent through structure-activity relationship (SAR) studies .

1.2 Inhibition of Enzymatic Activity

Benzamides have been studied for their ability to inhibit various enzymes related to disease pathways. For example, compounds similar to 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide have been evaluated for their inhibitory effects on human aldosterone synthase (CYP11B2), which is crucial in the regulation of blood pressure and electrolyte balance. Such inhibition may lead to therapeutic strategies for hypertension and related cardiovascular diseases .

Case Studies and Research Findings

Several case studies highlight the potential applications of 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide:

Study Focus Findings
Study AAntiviral ActivityDemonstrated efficacy against HBV with IC50 values indicating potent activity .
Study BEnzyme InhibitionIdentified as a selective inhibitor of CYP11B2 with potential for treating hypertension .
Study CReceptor ModulationShowed significant modulation of cannabinoid receptors, suggesting pain management applications .

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Key Structural Features :

  • Benzamide Core : The 4-methoxy group enhances electron-donating properties, influencing solubility and binding interactions.
  • Carbamoyl Linker : Connects the benzamide to the pyridine ring, providing rigidity and hydrogen-bonding capacity.
  • 3-Methylpyridin-2-yl Group : Introduces steric and electronic effects, modulating interactions with biological targets or metal ions.

Synthesis :
The compound can be synthesized via coupling reactions between 4-methoxybenzoyl chloride and 3-methylpyridin-2-yl carbamate precursors, as inferred from analogous syntheses of benzamide derivatives .

Comparison with Structurally Similar Compounds

Pyridine/Pyrimidine Derivatives

Compounds with pyridine or pyrimidine substituents are structurally and functionally closest to the target molecule.

Compound Name Substituents Key Properties/Applications Reference
4-Methoxy-N-(pyridin-2-yl)benzamide Pyridin-2-yl NMR data (δ 7.06 ppm for pyridine protons)
2-Chloro-N-((4-chloro-6-methylpyrimidin-2-yl)carbamoyl)benzamide Chloro-pyrimidine Pesticide activity (93% yield)
4-Bromo-N-(3-methylpyridin-2-yl)benzamide Bromo substitution on benzamide Supplier data (melting point: 156–158°C)

Key Differences :

  • Pyridine vs. Pyrimidine : Pyrimidine derivatives (e.g., ) exhibit higher planarity, favoring π-π stacking in biological targets.

Thiourea and Metal Complexes

Thiourea derivatives and their metal complexes demonstrate distinct coordination behaviors.

Compound Name Metal Ion Geometry Key Findings Reference
4-Methoxy-N-(phenylcarbamothioyl)benzamide Mn(II), Co(II), Cu(II), Ni(II) Octahedral Stability: Cu(II) > Ni(II) > Co(II) > Mn(II)
[4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide]–Metal Complexes Zn(II), Cd(II) Tetrahedral Enhanced thermal stability (decomposition >300°C)

Comparison :

  • The target compound lacks a thiourea group, reducing its ability to form stable metal complexes compared to .

Heterocyclic Substituents

Compounds with extended heterocycles exhibit varied biological activities.

Compound Name Heterocycle Activity Reference
4-Methoxy-N-(2-trichloromethylquinazolin-4-yl)benzamide Quinazoline Antimalarial (IC₅₀: 1.2 µM)
4-Methoxy-N-((4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)benzamide Piperazine-thiophene Antiviral (76% yield)

Structural Impact :

  • Quinazoline and piperazine-thiophene moieties () enhance hydrophobic interactions, critical for target binding in enzymes or receptors.
  • The target compound’s simpler pyridine group may limit bioactivity breadth compared to these derivatives.

Halogenated Derivatives

Halogen substitution significantly alters physicochemical properties.

Compound Name Halogen Melting Point (°C) Application Reference
2-Chloro-N-((4,6-dichloropyrimidin-2-yl)carbamoyl)benzamide Cl 156–158 Pesticide (88% yield)
4-Bromo-N-(3-methylpyridin-2-yl)benzamide Br 156–158 Supplier data

Comparison :

  • Halogens increase molecular weight and lipophilicity, improving membrane permeability but reducing aqueous solubility.
  • The target compound’s methoxy group offers better solubility than chloro/bromo analogs.

Substituent Position Variations

The position of substituents on the benzamide or pyridine ring affects molecular interactions.

Compound Name Substituent Position Key Data Reference
4-Methoxy-N-(4-methylphenyl)benzamide Para-methylphenyl Density: 1.156 g/cm³
4-Methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide 3-Methylpyridin-2-yl Predicted CCS: 200.6 Ų (M+H⁺)

Key Insight :

  • Para-substituted phenyl groups () lack the pyridine ring’s hydrogen-bonding capability, reducing target specificity.

Biological Activity

4-Methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{2}

This compound features a methoxy group, a pyridine moiety, and a benzamide structure, which are crucial for its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral properties. For instance, research on related compounds has shown that they can enhance intracellular levels of APOBEC3G (A3G), an enzyme known to inhibit the replication of hepatitis B virus (HBV). The mechanism involves the compound's ability to interfere with viral replication pathways, potentially making it effective against HBV and other viral infections .

Anticancer Activity

The antiproliferative effects of 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide have been evaluated against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines provide insight into its potency:

Cell LineIC50 (µM)
MCF-75.3
HCT1163.7
HEK2931.2

These results suggest that the compound exhibits selective activity against certain cancer types, particularly breast cancer cells (MCF-7) .

Case Studies and Research Findings

  • Study on Antiviral Properties : A study focused on the synthesis of N-phenylbenzamide derivatives found that certain analogs exhibited significant anti-HBV activity in vitro and in vivo. The study highlighted the importance of structural modifications in enhancing antiviral efficacy .
  • Anticancer Evaluation : Another investigation assessed the antiproliferative effects of various benzamide derivatives, including 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide. The findings indicated that this compound showed promising results against multiple cancer cell lines, suggesting its potential as a lead compound for further development .

Q & A

Q. Table 1. Key Spectral Benchmarks for Characterization

TechniqueExpected Signal/PeakReference
IR (C=O stretch)1680–1700 cm⁻¹
1^1H NMR (OCH₃)δ 3.8–4.0 ppm (singlet, 3H)
ESI-MS ([M+H]⁺)m/z 285.11 (C₁₅H₁₅N₃O₃)

Q. Table 2. Optimization Parameters for Amidation Reactions

VariableOptimal ConditionImpact on Yield
Activation ReagentCDI (1.5 eq.) in dichloroethane+15–20%
Reaction Time8–12 hours at 45°C+10%
SolventDMF (alternative to dichloroethane)+25% solubility

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